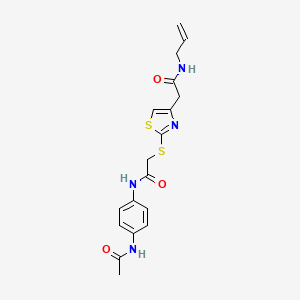

N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound belongs to the class of thiazole-linked acetamide derivatives, characterized by a thiazole core substituted with a thioether-linked acetamide side chain and an allylamino-2-oxoethyl group.

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-3-8-19-16(24)9-15-10-26-18(22-15)27-11-17(25)21-14-6-4-13(5-7-14)20-12(2)23/h3-7,10H,1,8-9,11H2,2H3,(H,19,24)(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFIHNWMMAMQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 941997-23-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3S, with a molecular weight of 404.5 g/mol. The compound features a thiazole ring, an acetamido group, and an allylamino side chain, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O3S |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 941997-23-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis (programmed cell death) and autophagy (cellular degradation process), which are crucial for eliminating cancer cells. Specifically, it has shown efficacy against resistant cancer cell lines, indicating a potential role in overcoming drug resistance in cancer therapy .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The compound was found to inhibit cell growth effectively and induce apoptosis through mitochondrial pathways .

- In Vivo Studies : In animal models, particularly A375 xenograft models in mice, the compound resulted in a marked reduction in tumor growth. This suggests that it may have favorable pharmacokinetic properties conducive to therapeutic use .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results as an antimicrobial agent. The introduction of the thiazole moiety appears to enhance its activity against Gram-positive and Gram-negative bacteria .

Comparative Efficacy Table

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate Inhibition |

| Staphylococcus aureus | Strong Inhibition |

| Bacillus subtilis | Moderate Inhibition |

| Candida albicans | Variable Activity |

Pharmacological Profile

The pharmacological profile of this compound indicates good bioavailability and stability, making it a candidate for further development as a therapeutic agent. Its dual action as both an anticancer and antimicrobial agent positions it uniquely among similar compounds.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide-thiazole backbone with modifications at the 4-position of the thiazole ring. Key analogs for comparison include:

Key Observations :

- The target compound is distinguished by its allylamino-2-oxoethyl group, which is absent in other analogs. This group may enhance solubility or enable covalent interactions with biological targets.

- Compared to piperazine-containing analogs (e.g., compound 4), the allylamino group offers a shorter, more flexible side chain, which could influence binding kinetics .

Pharmacological and Functional Comparisons

Enzyme Inhibition Potential

- Coumarin-thiazole hybrids (e.g., compound 13) exhibit α-glucosidase inhibition (IC₅₀ values in µM range), attributed to the coumarin moiety’s planar structure and hydrogen-bonding capacity . The absence of coumarin in the target compound may limit similar activity.

- Piperazine-thiazole derivatives (e.g., compound 4) demonstrate P-gp inhibition, enhancing the bioavailability of paclitaxel by 56–106.6% in co-administration studies.

Anti-Inflammatory and MMP Inhibition

Melting Points and Stability

- Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in compound 13, ) exhibit higher melting points (159–207°C), whereas the target’s allylamino group may lower thermal stability due to increased flexibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-acetamidophenyl)-2-((4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide and its analogs?

- Answer : The compound can be synthesized via multi-step reactions involving:

- Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole core .

- Acetamide coupling : Using triethylamine as a catalyst in acetone or dichloromethane to facilitate amide bond formation between thiazole intermediates and acetamide derivatives. Reaction progress is monitored via TLC .

- Purification : Recrystallization from ethanol or acetone-methanol mixtures to isolate pure products .

Q. How is the structural integrity of the compound confirmed during synthesis?

- Answer : Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments, IR for functional group analysis (e.g., C=O, N-H stretches) .

- Mass spectrometry (MS) : FAB-MS or ESI-MS to verify molecular weight (e.g., [M+1]+ peaks) .

- Elemental analysis : Matching calculated and observed C, H, N, and O percentages (e.g., <0.5% deviation) .

Advanced Research Questions

Q. What strategies are used to optimize reaction yields and purity in multi-step syntheses of thiazole-acetamide hybrids?

- Answer : Key approaches include:

- Catalyst selection : Triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide coupling .

- Solvent optimization : Polar aprotic solvents like acetone or dichloromethane enhance reaction rates .

- Temperature control : Reflux conditions (e.g., 6–8 hours in acetone) improve intermediate stability .

- Chromatography : Column chromatography or preparative TLC resolves complex mixtures of structurally similar byproducts .

Q. How can researchers resolve contradictions in reported biological activities of thiazole-acetamide derivatives?

- Answer : Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme sources (e.g., recombinant vs. native acetylcholinesterase) .

- Compound purity : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC (>95%) and repeat assays under standardized conditions .

- Structural analogs : Compare activity across derivatives (e.g., substituent effects on thiazole or acetamide moieties) to identify structure-activity relationships (SAR) .

Q. What computational and experimental methods are used to predict and validate molecular interactions (e.g., enzyme inhibition)?

- Answer :

- Docking studies : Tools like AutoDock Vina model binding poses with target proteins (e.g., acetylcholinesterase), guided by crystallographic data from related structures .

- Pharmacokinetic modeling : Assess bioavailability using in vitro assays (e.g., Caco-2 permeability) and in vivo studies in rodents .

- Crystallography : X-ray diffraction of single crystals (grown from methanol/acetone) confirms 3D conformation and hydrogen-bonding patterns critical for activity .

Q. How can researchers design SAR studies for thiazole-acetamide derivatives?

- Answer :

- Substituent variation : Modify allylamino, acetamidophenyl, or thioether groups to assess their impact on activity .

- Bioisosteric replacement : Replace thiazole with oxadiazole or thiadiazole rings to probe electronic effects .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate chemical features with biological endpoints .

Methodological Challenges

Q. What analytical techniques are recommended for quantifying the compound in complex matrices (e.g., plasma)?

- Answer :

- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .

- LC-MS/MS : Multiple reaction monitoring (MRM) enhances sensitivity for low-concentration samples .

- Validation : Include parameters like linearity (R² >0.99), LOD/LOQ, and recovery rates (85–115%) .

Q. How can researchers address stability issues during long-term storage of the compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.